

# Spectroscopic Profile of 2,5,8-Nonanetrione: A Technical Guide

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## Compound of Interest

Compound Name: 2,5,8-Nonanetrione

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This technical guide provides a comprehensive overview of the available spectroscopic data for **2,5,8-nonanetrione** (CAS No: 38284-28-5), a trione of interest in various chemical and pharmaceutical research contexts. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format to facilitate its use in identification, characterization, and quality control. Detailed experimental protocols, where available, are also provided.

## Spectroscopic Data Summary

The following tables summarize the known quantitative spectroscopic data for **2,5,8-nonanetrione**.

### Table 1: $^{13}\text{C}$ Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The  $^{13}\text{C}$  NMR spectrum provides key insights into the carbon framework of the molecule.

Carbon Atom	Chemical Shift ( $\delta$ ) [ppm]
C=O (C2, C5, C8)	207.2
CH <sub>2</sub> (C3, C4, C6, C7)	37.8
CH <sub>3</sub> (C1, C9)	29.9

Note: Data sourced from a spectrum provided by the Institute of Organic Chemistry, University of Vienna.[1]

## Table 2: Predicted <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopic Data

While experimental <sup>1</sup>H NMR data with detailed assignments is not readily available in the public domain, predicted data offers valuable guidance for spectral interpretation.

Proton(s)	Predicted Chemical Shift ( $\delta$ ) [ppm]	Predicted Multiplicity
CH <sub>3</sub> (H1, H9)	2.18	Singlet
CH <sub>2</sub> (H3, H4, H6, H7)	2.75	Triplet

Note: Predicted data is based on computational models and should be confirmed with experimental data.

## Table 3: Infrared (IR) Spectroscopy Data

IR spectroscopy is instrumental in identifying the functional groups present in **2,5,8-nonanetrione**. The primary absorption of interest is the carbonyl (C=O) stretch.

Functional Group	Characteristic Absorption (cm <sup>-1</sup> )	Intensity
C=O Stretch (Ketone)	~1715	Strong
C-H Stretch (Alkyl)	2850-3000	Medium

Note: The characteristic C=O stretching frequency for a saturated ketone typically appears around 1715 cm<sup>-1</sup>.

## Table 4: Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>14</sub> O <sub>3</sub>
Molecular Weight	170.21 g/mol
Exact Mass	170.0943 g/mol [2]
Key Fragment Ions	Data not available in searched resources.

## Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **2,5,8-nonanetrione** are not explicitly available in the public domain. However, the following sections describe generalized protocols typical for the analysis of a tri-ketone compound of this nature.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

**Sample Preparation:** A sample of **2,5,8-nonanetrione** (typically 5-20 mg for <sup>1</sup>H NMR and 20-50 mg for <sup>13</sup>C NMR) would be dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

**Instrumentation and Data Acquisition:** Spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

- <sup>1</sup>H NMR:** A standard one-pulse sequence would be used. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

- $^{13}\text{C}$  NMR: A proton-decoupled pulse sequence, such as zgpg30, would be employed to obtain a spectrum with singlets for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and gyromagnetic ratio of  $^{13}\text{C}$ , a larger number of scans and a longer acquisition time are typically required.

## Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like **2,5,8-nonanetrione**, the simplest method is to prepare a neat thin film. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin, uniform layer.

Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer would be used.

- A background spectrum of the clean, empty salt plates is recorded.
- The sample is placed in the spectrometer's sample compartment.
- The infrared spectrum is recorded, typically over a range of 4000 to 400  $\text{cm}^{-1}$ . The final spectrum is usually presented as percent transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

Sample Preparation and Introduction: A dilute solution of **2,5,8-nonanetrione** would be prepared in a volatile solvent (e.g., methanol or acetonitrile). The sample would typically be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

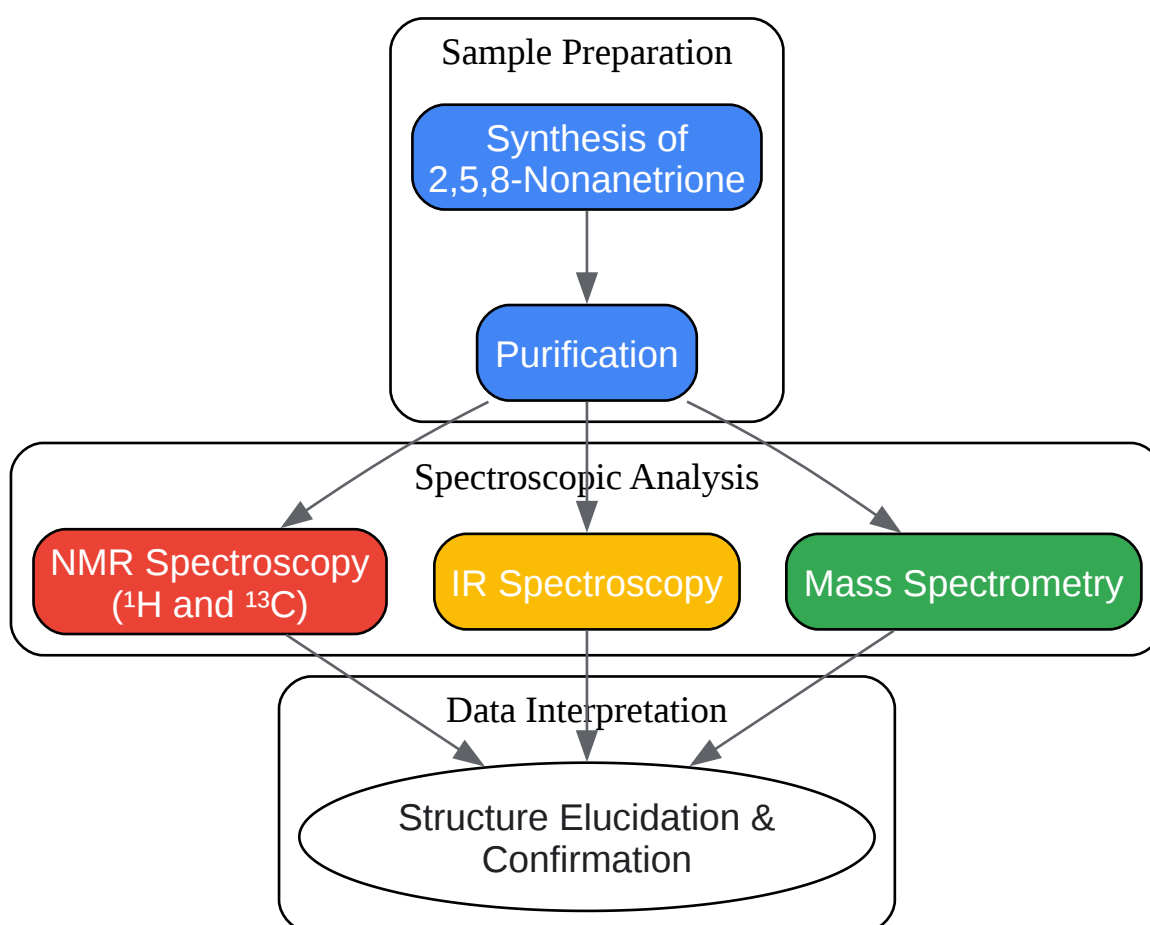
Instrumentation and Data Acquisition:

- Ionization: Electron Ionization (EI) is a common technique for relatively small, volatile molecules. Electrospray Ionization (ESI) would be suitable if coupled with LC.
- Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer could be used to separate the ions based on their mass-to-charge ratio ( $m/z$ ).

- **Data Acquisition:** The mass spectrum would be recorded, showing the relative abundance of the molecular ion and various fragment ions. For structural elucidation, tandem mass spectrometry (MS/MS) could be performed to fragment the molecular ion and analyze the resulting daughter ions.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2,5,8-nonanetrione**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **2,5,8-Nonanetrione**.

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## References

- 1. 2,5,8-Nonanetrione | C<sub>9</sub>H<sub>14</sub>O<sub>3</sub> | CID 300426 - PubChem [pubchem.ncbi.nlm.nih.gov]
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